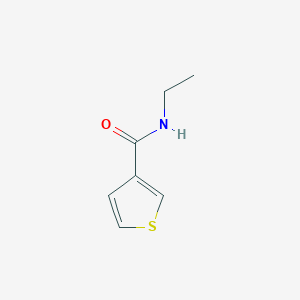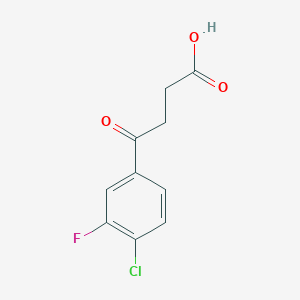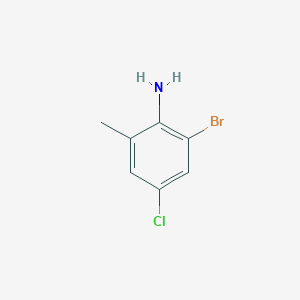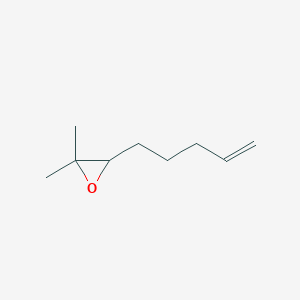
L-Glutamic acid hydrochloride
概要
説明
L-Glutamic acid hydrochloride, also known as LGHCl, is a flavoring and salt substitute . It is soluble in water and very slightly soluble in alcohol and ether . It is obtained by chemical synthesis . L-glutamate, the major excitatory neurotransmitter in the mammalian central nervous system (CNS), interacts with membrane-bound glutamate receptors . It is one of the two amino acids that contains a carboxylic acid group in its side chains .
Synthesis Analysis
L-Glutamic acid hydrochloride crystals were grown via the slow solvent evaporation method . The formation of these crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis .Molecular Structure Analysis
The XRD analysis identifies the grown LGHCl crystal as an orthorhombic structure with P2 1 2 1 2 1 space group . Using DFT/B3LYP/6-311++G (d,p) theory, the optimized geometry, First- and second-order hyperpolarizability, and NBO investigations were simulated .Chemical Reactions Analysis
L-Glutamic acid was solubilized in deionized water and underwent an equimolar reaction with hydrochloric acid, leading to the nucleation and growth of a single crystal of LGHCl . Aqueous glutamic acid solutions will form pyrrolidonecarboxylic acid slowly at room temperature and more rapidly at 100 °C .Physical And Chemical Properties Analysis
L-Glutamic acid hydrochloride is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .科学的研究の応用
Nonlinear Optical Material for Optoelectronics and Photonics
LGHCl has been identified as a promising nonlinear optical (NLO) material suitable for use in optoelectronics and photonics . It exhibits properties such as high damage threshold, wide transparency range, and significant optical nonlinearity, making it ideal for frequency doubling and device fabrication. The semi-organic nature of LGHCl combines the enhanced properties of both organic and inorganic crystals, contributing to its suitability for advanced technological applications.
Characterization and Growth of Single Crystals
The growth and characterization of LGHCl single crystals have been achieved through the slow solvent evaporation method . These crystals are crucial for various applications due to their high mechanical and thermal stability . The formation of these crystals is confirmed through Powder X-ray diffraction (PXRD) and FT-IR analysis, ensuring their purity and structure.
Dielectric Behavior and Microhardness Analysis
LGHCl’s dielectric behavior is temperature-dependent and has been studied extensively . This property is essential for various electronic applications where material’s response to electric fields is critical. Additionally, the microhardness of LGHCl single crystals has been evaluated, which is vital for assessing the material’s resistance to deformation.
Antibacterial Activity
LGHCl has demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria . This makes it a potential candidate for developing new antibacterial agents or coatings, especially in medical devices and implants where bacterial resistance is a concern.
Optoelectronic Device Fabrication
Due to its high optical quality and bandgap value , LGHCl is suitable for fabricating optoelectronic devices . Its ability to convert electrical signals into optical signals and vice versa is crucial for the development of devices like LEDs, laser diodes, and photodetectors.
Research on Nitrogen Source for Fumagillin Production
LGHCl has been used as a nitrogen source in the culture of Aspergillus fumigatus NRRL 2436 for the production of fumagillin . Fumagillin is an important compound with applications in treating microsporidiosis and potentially as an anti-cancer agent.
作用機序
Target of Action
L-Glutamic acid hydrochloride primarily targets both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in brain function, acting as the most widespread neurotransmitters .
Mode of Action
L-Glutamic acid hydrochloride acts as an excitatory neurotransmitter, activating its target receptors . It stimulates the spontaneous release of dopamine . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
L-Glutamic acid hydrochloride plays an important role in many metabolic pathways . It is used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It also serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid (GABA) in GABAergic neurons .
Pharmacokinetics
It is known that the compound is used in the body for fuel and protein synthesis . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The activation of glutamate receptors by L-Glutamic acid hydrochloride results in various molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .
Action Environment
The action of L-Glutamic acid hydrochloride can be influenced by environmental factors. For instance, the formation of L-Glutamic acid hydrochloride crystals was confirmed through the application of Powder X-ray diffraction (PXRD) and FT-IR analysis . The crystals were grown via the slow solvent evaporation method . The optical quality and bandgap value of the crystal were examined . The results indicate that the molecule is thermodynamically and optically stable .
Safety and Hazards
将来の方向性
L-Glutamic acid hydrochloride has a wide range of potential behavior in nonlinear optics . It has become essential for technological advancements in recent years to find NLO materials with substantial second- and third-order optical nonlinearities and quick response time . Because of their high damage threshold, wide transparency range, lower UV cutoff wavelength, high nonlinear coefficient, high mechanical stability, and high thermal stability, semi-organic materials combine the enhanced properties of organic and inorganic crystals .
特性
IUPAC Name |
(2S)-2-aminopentanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAJSBKBKSSMLJ-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-86-0 (Parent) | |
| Record name | L-Glutamic acid, hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047155 | |
| Record name | L-Glutamic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
L-Glutamic acid hydrochloride | |
CAS RN |
138-15-8 | |
| Record name | L-Glutamic acid, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUTAMIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?
A1: The molecular formula of L-Glutamic acid hydrochloride is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []
Q2: What spectroscopic techniques have been used to characterize L-Glutamic acid hydrochloride?
A2: Researchers have employed various spectroscopic methods to analyze L-Glutamic acid hydrochloride, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]
- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of L-Glutamic acid hydrochloride, revealing its orthorhombic crystal system. [, , ]
- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of L-Glutamic acid hydrochloride, highlighting its transparency in the visible region, a crucial factor for optical applications. []
Q3: What is known about the thermal stability of L-Glutamic acid hydrochloride?
A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of L-Glutamic acid hydrochloride. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []
Q4: What are the potential applications of L-Glutamic acid hydrochloride in sensing technology?
A4: L-Glutamic acid hydrochloride demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.
Q5: How does humidity affect the performance of L-Glutamic acid hydrochloride-based ammonia sensors?
A5: Research indicates that humidity can interfere with the detection of ammonia by L-Glutamic acid hydrochloride-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]
Q6: What strategies are being explored to mitigate the humidity interference in these sensors?
A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]
Q7: Beyond sensing, what other applications is L-Glutamic acid hydrochloride being considered for?
A7: L-Glutamic acid hydrochloride exhibits potential in various fields, including:
- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]
- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []
- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality L-Glutamic acid hydrochloride crystals with enhanced properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)









![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)

